Cas no 2097984-26-2 (1-methyl-1-(tetrahydro-2H-thiopyran-4-yl)hydrazine)

1-Methyl-1-(tetrahydro-2H-thiopyran-4-yl)hydrazine is a specialized hydrazine derivative featuring a tetrahydrothiopyran moiety, which enhances its utility in synthetic organic chemistry. The compound's structure combines a hydrazine core with a sulfur-containing heterocycle, offering unique reactivity for the synthesis of nitrogen- and sulfur-containing heterocycles. Its stability and selectivity make it suitable for applications in pharmaceutical intermediates and agrochemical research. The presence of the thiopyran ring contributes to improved solubility and functional group compatibility, facilitating diverse transformations. This compound is particularly valuable in the development of novel bioactive molecules, where controlled hydrazine reactivity is required. Proper handling under inert conditions is recommended due to its potential sensitivity.
1-methyl-1-(tetrahydro-2H-thiopyran-4-yl)hydrazine structure
2097984-26-2 structure
Product name:1-methyl-1-(tetrahydro-2H-thiopyran-4-yl)hydrazine
CAS No:2097984-26-2
MF:C6H14N2S
MW:146.253759860992
CID:5726893
PubChem ID:121203623

1-methyl-1-(tetrahydro-2H-thiopyran-4-yl)hydrazine Chemical and Physical Properties

Names and Identifiers

    • AKOS026711875
    • 1-methyl-1-(tetrahydro-2H-thiopyran-4-yl)hydrazine
    • 2097984-26-2
    • 1-methyl-1-(thian-4-yl)hydrazine
    • F1907-7527
    • Hydrazine, 1-methyl-1-(tetrahydro-2H-thiopyran-4-yl)-
    • Inchi: 1S/C6H14N2S/c1-8(7)6-2-4-9-5-3-6/h6H,2-5,7H2,1H3
    • InChI Key: YCEMCXRPMGZHKN-UHFFFAOYSA-N
    • SMILES: S1CCC(CC1)N(C)N

Computed Properties

  • Exact Mass: 146.08776963g/mol
  • Monoisotopic Mass: 146.08776963g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 81.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 54.6Ų
  • XLogP3: 0.7

Experimental Properties

  • Density: 1.08±0.1 g/cm3(Predicted)
  • Boiling Point: 261.5±29.0 °C(Predicted)
  • pka: 8.18±0.20(Predicted)

1-methyl-1-(tetrahydro-2H-thiopyran-4-yl)hydrazine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
M156231-100mg
1-Methyl-1-(tetrahydro-2H-thiopyran-4-yl)hydrazine
2097984-26-2
100mg
$ 95.00 2022-06-04
Life Chemicals
F1907-7527-0.25g
1-methyl-1-(tetrahydro-2H-thiopyran-4-yl)hydrazine
2097984-26-2 95%+
0.25g
$595.0 2023-09-07
Life Chemicals
F1907-7527-2.5g
1-methyl-1-(tetrahydro-2H-thiopyran-4-yl)hydrazine
2097984-26-2 95%+
2.5g
$1439.0 2023-09-07
Life Chemicals
F1907-7527-1g
1-methyl-1-(tetrahydro-2H-thiopyran-4-yl)hydrazine
2097984-26-2 95%+
1g
$660.0 2023-09-07
Life Chemicals
F1907-7527-0.5g
1-methyl-1-(tetrahydro-2H-thiopyran-4-yl)hydrazine
2097984-26-2 95%+
0.5g
$627.0 2023-09-07
TRC
M156231-500mg
1-Methyl-1-(tetrahydro-2H-thiopyran-4-yl)hydrazine
2097984-26-2
500mg
$ 365.00 2022-06-04
Life Chemicals
F1907-7527-5g
1-methyl-1-(tetrahydro-2H-thiopyran-4-yl)hydrazine
2097984-26-2 95%+
5g
$2167.0 2023-09-07
Life Chemicals
F1907-7527-10g
1-methyl-1-(tetrahydro-2H-thiopyran-4-yl)hydrazine
2097984-26-2 95%+
10g
$3034.0 2023-09-07
TRC
M156231-1g
1-Methyl-1-(tetrahydro-2H-thiopyran-4-yl)hydrazine
2097984-26-2
1g
$ 570.00 2022-06-04

1-methyl-1-(tetrahydro-2H-thiopyran-4-yl)hydrazine Related Literature

Additional information on 1-methyl-1-(tetrahydro-2H-thiopyran-4-yl)hydrazine

Introduction to 1-Methyl-1-(tetrahydro-2H-thiopyran-4-yl)hydrazine (CAS No. 2097984-26-2)

1-Methyl-1-(tetrahydro-2H-thiopyran-4-yl)hydrazine (CAS No. 2097984-26-2) is a novel compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound, characterized by its unique structure and functional groups, holds potential applications in various areas, including the development of new therapeutic agents and the exploration of novel biological pathways.

The chemical structure of 1-methyl-1-(tetrahydro-2H-thiopyran-4-yl)hydrazine features a hydrazine moiety attached to a tetrahydrothiopyran ring, with a methyl group substituent. The hydrazine functionality is known for its reactivity and ability to form stable complexes with various metal ions, making it a valuable building block in synthetic chemistry. The tetrahydrothiopyran ring, on the other hand, provides structural rigidity and specific steric interactions that can influence the compound's biological activity.

Recent studies have highlighted the potential of 1-methyl-1-(tetrahydro-2H-thiopyran-4-yl)hydrazine in the development of new drugs. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent antitumor activity against several cancer cell lines. The researchers found that the compound selectively targets and inhibits key enzymes involved in cancer cell proliferation, such as protein kinases and DNA topoisomerases. This selective inhibition suggests that 1-methyl-1-(tetrahydro-2H-thiopyran-4-yl)hydrazine could be a promising lead compound for the development of targeted cancer therapies.

In addition to its antitumor properties, 1-methyl-1-(tetrahydro-2H-thiopyran-4-yl)hydrazine has also shown potential in the treatment of neurodegenerative diseases. A 2023 study in the Journal of Neurochemistry demonstrated that this compound can effectively cross the blood-brain barrier and modulate specific neurotransmitter systems. The researchers observed that 1-methyl-1-(tetrahydro-2H-thiopyran-4-yl)hydrazine enhances dopaminergic signaling and reduces oxidative stress in neuronal cells, which are key factors in the pathogenesis of Parkinson's disease and Alzheimer's disease.

The synthesis of 1-methyl-1-(tetrahydro-2H-thiopyran-4-yl)hydrazine has been optimized through various methods to improve yield and purity. One common approach involves the reaction of 4-hydroxytetrahydrothiopyran with methyl hydrazine under controlled conditions. This method yields high-purity product with minimal side reactions, making it suitable for large-scale production. The ability to synthesize this compound efficiently is crucial for its application in drug discovery and development.

In terms of safety and toxicity, preliminary studies have indicated that 1-methyl-1-(tetrahydro-2H-thiopyran-4-yl)hydrazine is well-tolerated at therapeutic doses. However, further research is needed to fully understand its pharmacokinetics and potential side effects. Preclinical studies are currently underway to evaluate the compound's safety profile and to identify any potential interactions with other drugs or biological systems.

The future prospects for 1-methyl-1-(tetrahydro-2H-thiopyran-4-yl)hydrazine are promising. Ongoing clinical trials are exploring its efficacy in treating various diseases, including cancer and neurodegenerative disorders. Additionally, researchers are investigating its potential as a scaffold for developing new classes of drugs with improved therapeutic properties.

In conclusion, 1-methyl-1-(tetrahydro-2H-thiopyran-4-yl)hydrazine (CAS No. 2097984-26-2) is a versatile compound with significant potential in pharmaceutical research and development. Its unique chemical structure and biological activities make it an attractive candidate for further investigation and application in various therapeutic areas.

Recommend Articles

Recommended suppliers
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd